molecular formula C11H14IN3OS B4403902 N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide

N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide

Cat. No. B4403902
M. Wt: 363.22 g/mol
InChI Key: MADPHOQDMBXYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as IMPY, has been shown to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules in the body. The binding of this compound to amyloid-beta plaques and alpha-synuclein has been well-documented, and it is thought that this binding may disrupt the aggregation of these proteins and prevent their accumulation in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. The compound has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body. Additionally, this compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments include its high affinity for specific proteins and biomolecules, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to using this compound, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.

Future Directions

There are several future directions for research on N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide, including the development of new synthesis methods to increase yield and purity, the investigation of the compound's potential therapeutic applications for neurodegenerative disorders, and the exploration of its effects on other biological processes. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and to identify potential side effects or safety concerns associated with its use.
In conclusion, this compound, or this compound, is a valuable tool for studying various biological processes, particularly in the context of neurodegenerative disorders. The compound's high affinity for specific proteins and biomolecules, ability to cross the blood-brain barrier, and low toxicity make it a promising candidate for further research and development. However, there are also limitations to using this compound, and further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been used in a variety of scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and can be used as a diagnostic tool for detecting these plaques in the brain. Additionally, this compound has been shown to bind to alpha-synuclein, a protein that is associated with Parkinson's disease, and may have potential therapeutic applications for this condition.

properties

IUPAC Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN3OS/c1-6(2)10(16)15-11(17)14-9-5-4-8(12)7(3)13-9/h4-6H,1-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPHOQDMBXYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.